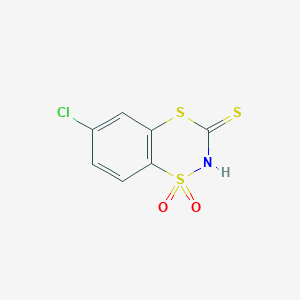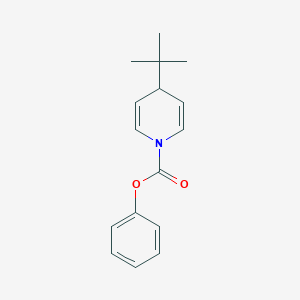![molecular formula C11H18O4 B12588411 Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate CAS No. 646038-29-1](/img/structure/B12588411.png)
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate typically involves the formation of the spirocyclic structure through a series of organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing various biochemical pathways. This can lead to changes in cellular processes and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one
Uniqueness
Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate stands out due to its specific spirocyclic structure and the presence of the ester group. This combination provides unique chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
646038-29-1 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
methyl 2-[(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate |
InChI |
InChI=1S/C11H18O4/c1-13-10(12)7-9-3-2-4-11(8-9)14-5-6-15-11/h9H,2-8H2,1H3/t9-/m1/s1 |
Clé InChI |
VTEWEDJARYOWIX-SECBINFHSA-N |
SMILES isomérique |
COC(=O)C[C@H]1CCCC2(C1)OCCO2 |
SMILES canonique |
COC(=O)CC1CCCC2(C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
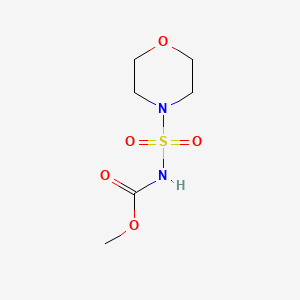
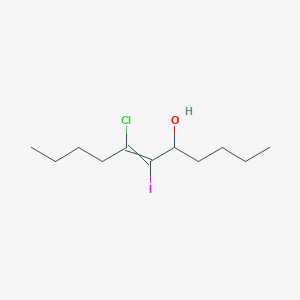
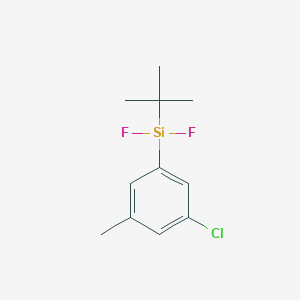
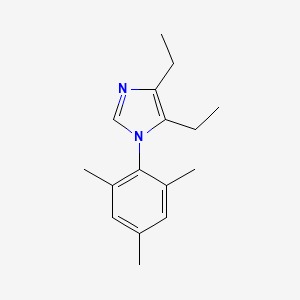
![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)
![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
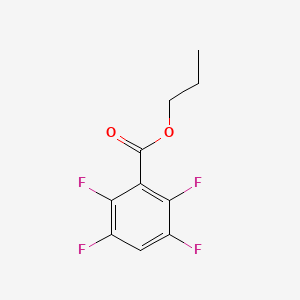
propanedinitrile](/img/structure/B12588379.png)
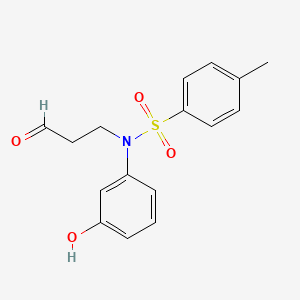
![Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588384.png)
